Tetrahydroxyquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOCLATAPFASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045897 | |
| Record name | Tetroquinone | |
| Source | EPA DSSTox | |
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Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-89-1, 5676-48-2 | |
| Record name | Tetrahydroxy-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |
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| Record name | Tetroquinone [USAN:INN] | |
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| Record name | tetroquinone | |
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| Record name | Tetrahydroxyquinone | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |
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| Record name | Tetroquinone | |
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| Record name | Tetroquinone | |
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| Record name | Tetrahydroxyquinone | |
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| Record name | TETROQUINONE | |
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Synthetic Methodologies and Advanced Chemical Transformations of Tetrahydroxyquinone
Classical and Modern Synthesis Routes for Tetrahydroxyquinone
Classical synthesis routes for this compound often involve starting materials such as glyoxal (B1671930) or myo-inositol. One established procedure involves the reaction of glyoxal solution with anhydrous sodium sulfite (B76179) and anhydrous sodium bicarbonate in water. This reaction, conducted at elevated temperatures (40-90°C) with a brisk air current, leads to the separation of greenish-black crystals of the sodium salt of this compound. Subsequent treatment of this salt with hydrochloric acid yields glistening black crystals of this compound orgsyn.org.
Another method involves the oxidation of myo-inositol, a naturally occurring compound found in plants wikipedia.orgmdpi.com. For instance, the dipotassium (B57713) salt of this compound (K₂C₆H₂O₆) can be prepared by oxidizing inositol (B14025) with nitric acid, followed by reaction with potassium carbonate in the presence of oxygen. This dipotassium salt can then be converted to THQ by reaction with hydrochloric acid wikipedia.org.
Derivatization Strategies and Functionalization of the this compound Scaffold
The presence of four hydroxyl groups on the quinone scaffold allows for diverse derivatization strategies, leading to a range of functionalized compounds.
This compound can undergo esterification reactions, leading to the formation of this compound esters. These reactions can be controlled to yield different degrees of esterification. For example, mild conditions can lead to this compound diesters, while more vigorous conditions, such as those reported by Spasov et al., involving refluxing this compound with corresponding acid chlorides in the presence of magnesium, can yield this compound tetraesters researchgate.netrsisinternational.org. Unreported di- and tetraacetates of tetrahydroxy-p-benzoquinone have also been prepared and characterized researchgate.net.
An example of a synthetic approach involves protecting tetrahydroxybenzoquinone as a semicarbazone to prevent hexaester formation, followed by esterification and subsequent hydrolysis to obtain 2,3,5,6-tetraacyloxy-1,4-benzoquinone derivatives rsisinternational.org.
Allylation reactions of this compound are significant for synthesizing polymer precursors. Tetra(allyloxy)-1,4-benzoquinone (TABQ) is a notable example, often synthesized from tetrahydroxy-1,4-quinone hydrate (B1144303). A reported method involves dissolving tetrahydroxy-1,4-quinone hydrate in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, followed by the addition of potassium carbonate in DMF. Allyl bromide is then slowly added to the mixture, which is heated under reflux for an extended period. The resulting TABQ can be isolated through repeated extractions jiangnan.edu.cn.
TABQ and similar compounds serve as crucial monomers for the development of sulfur-linked polymers, which are explored as cathode materials in batteries, particularly in potassium-sulfur batteries, to mitigate issues like the polysulfide shuttle effect jiangnan.edu.cn.
This compound, being a phenol, is acidic and can readily lose its four hydrogen ions from the hydroxyl groups, forming various anions such as C₆H₂O₆²⁻ and C₆O₆⁴⁻. This property allows for the formation of numerous ionic derivatives and salts wikipedia.org.
Key examples of salt formation include:
Calcium salt (Ca₂C₆O₆): This dark purple pigment is produced naturally from inositol by Chromohalobacter beijerinckii wikipedia.org.
Dipotassium salt (K₂C₆H₂O₆): Prepared by oxidizing inositol with nitric acid and reacting the result with potassium carbonate in the presence of oxygen. This salt can be used to produce THQ upon reaction with hydrochloric acid wikipedia.org.
Tetrapotassium salt (K₄C₆O₆): Synthesized by reacting THQ with potassium methoxide (B1231860) in methanol. This salt is diamagnetic, and its infrared spectrum suggests equal C–C and C–O distances within a slightly distorted ring wikipedia.org.
Sodium salt (Na₄C₆O₆): A greenish-black sodium salt was described by Fatiadi and Sanger in 1962 wikipedia.org. The disodium (B8443419) salt of tetrahydroxy-1,4-benzoquinone (Tetrahydroxy-1,4-benzoquinone disodium salt) can be formed as a reaction product of hydrogen peroxide and an alkali metal biosynth.com. It can also be obtained from glyoxal-sodium bisulfite by heating it with saturated sodium carbonate solution under oxygen chemicalbook.com. The ortho-di-sodium salts of this compound (o-Na₂C₆H₂O₆) have been successfully designed via a facile salinization process and show potential as electrode materials for lithium-ion and potassium-ion batteries researchgate.netresearchgate.net.
Lithium salt (Li₄C₆O₆): The dark-violet lithium salt has been investigated as an electrode material for batteries due to its ability to be oxidized to the rhodizonate (Li₂C₆O₆) and reduced to the hexahydroxybenzene (B1219233) salt (Li₆C₆O₆) wikipedia.org.
The formation of these salts is crucial for various applications, including analytical chemistry (e.g., determination of barium), complexing agents for metal ions, and as electrode materials in rechargeable batteries due to their high conductivity wikipedia.orgorgsyn.orgmdpi.comresearchgate.net.
Allylation and Polymer Precursor Synthesis (e.g., Tetra(allyloxy)-1,4-benzoquinone)
Advanced Catalytic Approaches in this compound Synthesis and Modification
Advanced catalytic approaches play a significant role in both the synthesis and modification of this compound, often aiming for improved efficiency, selectivity, and sustainability.
One area of active research involves the use of this compound as a ligand or precursor in the synthesis of metal-organic frameworks (MOFs). For instance, a 2D copper this compound conductive metal-organic framework (Cu-THQ MOF) has been synthesized and studied for applications in selective CO₂ electrocatalysis at low overpotentials researchgate.netcsic.esresearchgate.net. In such syntheses, THQ acts as a linker, coordinating with metal ions (e.g., Cu(II)) to form extended porous structures researchgate.netcsic.esnih.gov. Chemical vapor deposition (CVD) techniques have been employed for the growth of 2D MOF films using THQ as a precursor, revealing intermediate coordination polymer phases during the transformation nih.govacs.org.
While direct catalytic synthesis of THQ itself is less frequently highlighted compared to its derivatization, the broader field of quinone chemistry often employs catalytic methods. For example, the catalytic hydrogenation of 2,5-dihydroxy-p-benzoquinone can yield 1,2,4,5-tetrahydroxybenzene, a related compound, using a hydrogenation catalyst in a mutual solvent google.com. The use of advanced catalysts, including single-metal-atom catalysts, is being explored for electrochemical applications involving quinone derivatives dntb.gov.ua.
The redox activity of this compound also makes it relevant in studies involving electron transfer and catalytic cycles. Its ability to participate in a redox cycle with semiquinone radicals, leading to the formation of reactive oxygen species (ROS), is a key characteristic that can be leveraged in various chemical transformations medchemexpress.com.
The development of new catalytic processes for the synthesis of complex organic compounds, including those derived from quinones, often focuses on atom-economical pathways and the use of inexpensive, abundant, and renewable starting materials, which aligns with modern synthetic chemistry principles nih.gov.
Redox Chemistry and Mechanistic Studies of Tetrahydroxyquinone Systems
Fundamental Redox Processes and Electron Transfer Pathways in Tetrahydroxyquinone
This compound (THQ) is recognized as a highly redox-active compound, capable of undergoing reversible oxidation-reduction processes wikipedia.orgwikipedia.orgnih.govwikipedia.org16streets.comwikipedia.org. The redox activity of quinones, including THQ, is fundamental to their chemical and biological functions, involving the transfer of electrons between chemical species rmreagents.comecsci.co.kr.
In general, quinone redox reactions often proceed through multi-electron and multi-proton transfer steps. For example, the mechanism of the first oxidation of quinones typically involves a two-electron and two-proton process, while subsequent steps may involve one-electron, two-proton transfers bmrb.io. These electron transfer events can occur via both inner-sphere and outer-sphere mechanisms, depending on the specific chemical environment and interacting species ecsci.co.krmims.com. The ability of THQ to readily accept and donate electrons underscores its central role in various chemical transformations.
Formation and Reactivity of Semiquinone Radicals and Reactive Oxygen Species (ROS)
A key aspect of this compound's redox chemistry is its capacity to engage in redox cycling, which involves the transient formation of semiquinone radicals. This process is crucial because it often leads to the generation of reactive oxygen species (ROS) nih.govwikipedia.org16streets.comwikipedia.orguni.lufishersci.ca. Semiquinone radicals are intermediate species formed during the one-electron reduction or oxidation of quinones wikiversity.org.
The subsequent reactions of these semiquinone radicals with molecular oxygen can produce various ROS, including superoxide (B77818) (O₂•-), hydrogen peroxide (H₂O₂), and ultimately the highly reactive hydroxyl radical (•OH) . The production of ROS by THQ is often linked to its autoxidation, a process where the compound spontaneously reacts with oxygen wikipedia.org. This continuous generation of ROS is a significant factor in the biological effects observed for THQ.
Redox Cycling Mechanisms and Related Biochemical Interactions (e.g., NAD(P)H:quinone oxidoreductase (NQO1) pathways)
This compound's redox cycling can lead to the continuous generation of reactive oxygen species (ROS), a mechanism that has been implicated in various cellular responses, including apoptosis wikipedia.org. While the direct autoxidation of THQ to rhodizonic acid (RhA) has been proposed as a mechanism for ROS production, research suggests a more complex and continuous redox cycle involving cellular enzymatic pathways wikipedia.org.
A critical enzyme in this context is NAD(P)H:quinone oxidoreductase (NQO1). NQO1 typically functions as a detoxification enzyme, reducing quinones via a two-electron mechanism directly to their hydroquinone (B1673460) forms, thereby bypassing the formation of reactive semiquinone radicals and the subsequent generation of ROS wikipedia.orgwikipedia.org. However, in the case of THQ, NQO1 plays a paradoxical role. Cells attempt to detoxify THQ by reducing it to hexahydroxybenzene (B1219233) (HHB) through NQO1 catalysis wikipedia.orgwikipedia.org. This HHB, once formed, can then undergo autoxidation back to THQ, effectively closing a "futile" redox cycle that continuously generates ROS wikipedia.orgwikipedia.org. This continuous production of ROS, rather than a single event, is believed to be potent enough to trigger cellular responses like apoptosis wikipedia.org.
NQO1's ability to modulate the NAD+/NADH redox balance and its potential role as a superoxide reductase further highlight its diverse functionality in cellular redox control wikipedia.orgfishersci.fi. The specific outcome of NQO1 activity with quinones, whether detoxification or ROS generation, is largely dependent on the redox stability of the hydroquinone product fishersci.fi.
Oxidation-Reduction Potentials and Ionization Constants of the Hexahydroxybenzene—this compound—Rhodizonic Acid Series
The interconversion between hexahydroxybenzene, this compound, and rhodizonic acid represents a significant redox series. The oxidation-reduction potentials and ionization constants for these compounds are crucial for understanding their stability, reactivity, and interconversion pathways across different pH environments. These fundamental electrochemical and acid-base properties define the thermodynamic favorability of electron and proton transfer steps within this series.
Detailed research findings on the oxidation-reduction potentials and ionization constants of the reversible series encompassing hexahydroxybenzene, this compound, and rhodizonic acid were historically determined and published by Preisler, Berger, and Hill wikipedia.orgfishersci.atfishersci.se. These values provide a quantitative basis for predicting the redox behavior and speciation of these compounds in solution.
Photochemistry of this compound and its Derivatives
While comprehensive studies focusing solely on the photochemistry of isolated this compound (THQ) are not extensively documented in general literature, its quinone structure suggests an inherent capacity for photoactivity. Quinones, in general, are known to participate in various photochemical processes, including photo-induced electron transfer, which can lead to the generation of reactive species and subsequent chemical transformations nih.govfishersci.canih.gov.
Coordination Chemistry and Metal Organic Frameworks Mofs Involving Tetrahydroxyquinone
Surface-Supported Organometallic Coordination Networks of Tetrahydroxyquinone
Conformational Changes and Molecule-Substrate Interactions
The interaction of this compound molecules with metal surfaces can induce significant conformational changes, which are crucial for their self-assembly into ordered structures. A joint experimental and theoretical study on the deposition of THQ molecules on a Ag(111) surface revealed that the molecules undergo a conformational change to self-assemble into large, two-dimensional domains composed of flat-lying molecules that precisely match the surface network. fishersci.sedsmz.de
Electron density topology studies have elucidated the nature of intermolecular and molecule-substrate interactions in these systems. Strong O-H⋯O hydrogen bonds form between adjacent THQ molecules, contributing to the self-assembly. fishersci.sedsmz.de Simultaneously, Ag⋯O bonds are established between the THQ molecules and the silver substrate. fishersci.sedsmz.de This interaction leads to a substantial charge transfer from the Ag(111) surface to the lowest unoccupied molecular orbital (LUMO) of THQ. fishersci.sedsmz.de This increased electron transfer into the LUMO is hypothesized to reinforce the hydrogen bonds through electron doping and significantly enhance the molecule-substrate interaction. fishersci.se
In Situ Formation of Tetraoxyquinone Networks
The on-surface synthesis of metal-organic covalent coordination networks involving this compound has been successfully demonstrated. One method involves the codeposition of this compound with metal atoms, such as copper (Cu) or manganese (Mn), on a Ag(111) substrate. fishersci.se This process leads to the formation of well-ordered two-dimensional (2D) lattices, specifically M₃C₆O₆ networks. fishersci.se These networks have been characterized using techniques like scanning tunneling microscopy (STM), low-energy electron diffraction (LEED), X-ray photoemission spectroscopy (XPS), and density functional theory (DFT) calculations. fishersci.se
Detailed analysis of these networks revealed specific charge states for the metal centers: a Cu⁺ charge state with no local magnetic moments for the Cu-organic network, and a Mn²⁺ charge state with a local spin S=5/2 for the Mn-organic network. fishersci.se The charge transfer from the substrate plays a vital role in stabilizing these observed charge states. fishersci.se
Furthermore, the in situ formation of tetraoxyquinone networks has been achieved through the deposition of THQ molecules on a Cu(111) surface at room temperature. alfa-chemistry.comfishersci.ca Subsequent thermally activated dehydrogenation of these molecules results in the formation of tetraoxyquinone tetra-anions, which arrange into a 4×4 periodicity. alfa-chemistry.comfishersci.ca This supramolecular organic network functions as a spacer, facilitating the formation of a highly ordered two-dimensional network of copper tetramers at the surface. fishersci.ca The adsorption of THQ on Cu(111) at varying temperatures can lead to the formation of different ordered structures, and annealing of THQ films can generate tetrameric Cu clusters embedded within the metal-organic tetraoxyquinone (TOQ) network. fishersci.ca
Detailed Research Findings: TM-THQ MOFs for CO₂ Electrocatalysis
Density functional theory (DFT) investigations have explored the electrocatalytic carbon dioxide reduction reactions (CO₂RR) of two-dimensional transition metal–this compound (TM-THQ) MOF materials. These studies indicate that for a range of transition metals from scandium (Sc) to zinc (Zn), the binding energy of the metal atom to the THQ ligand is sufficiently high to ensure stable dispersion of the metal atoms within the THQ monolayer. fishersci.comfishersci.seereztech.com
The research highlights the potential of TM-THQ monolayers as prospective electrocatalysts for CO₂ reduction, exhibiting relatively low overpotentials. fishersci.comfishersci.se For instance, Ni-THQ catalysts show no competition with the hydrogen evolution reaction (HER), making them particularly promising for selective CO₂RR. fishersci.comfishersci.se The primary reduction products vary depending on the transition metal incorporated into the framework, as detailed in the table below. fishersci.comfishersci.se
Table 1: Primary CO₂ Reduction Products and Overpotentials for Selected TM-THQ Catalysts
| Transition Metal (TM) | Primary CO₂ Reduction Product | Overpotential (V) |
| Sc | HCOOH | 0.172 - 0.952 fishersci.comfishersci.se |
| Co | HCHO | 0.172 - 0.952 fishersci.comfishersci.se |
| Cu | CO | 0.172 - 0.952 fishersci.comfishersci.se |
| Ti | CH₄ | 1.212 fishersci.comfishersci.se |
| V | CH₄ | 0.172 - 0.952 fishersci.comfishersci.se |
| Cr | CH₄ | 0.172 - 0.952 fishersci.comfishersci.se |
| Mn | CH₄ | 0.172 - 0.952 fishersci.comfishersci.se |
| Fe | CH₄ | 0.172 - 0.952 fishersci.comfishersci.se |
| Zn | CH₄ | 0.172 - 0.952 fishersci.comfishersci.se |
Note: The overpotential range (0.172 - 0.952 V) is given for "other monolayer catalysts" in the source, implying that individual values for Sc, Co, Cu, V, Cr, Mn, Fe, and Zn within this range were not explicitly stated for each metal, except for Ti which had the highest overpotential. fishersci.comfishersci.se
Advanced Characterization and Spectroscopic Analysis in Tetrahydroxyquinone Research
Structural Elucidation Techniques for Tetrahydroxyquinone and its Complexes
Structural elucidation techniques are paramount for determining the precise arrangement of atoms within THQ and its coordination complexes. They provide the foundational knowledge for understanding its chemical and physical properties.
X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of crystalline materials wikipedia.org. By analyzing the diffraction patterns produced when X-rays interact with a crystal, crystallographers can generate a three-dimensional map of electron density, revealing atomic positions, bond lengths, and bond angles wikipedia.org. This technique is fundamental for characterizing the atomic structure of materials and differentiating between seemingly similar compounds wikipedia.org.
Electron diffraction, including techniques like 3D Electron Diffraction (3DED), complements X-ray crystallography, especially for nanocrystalline materials or thin films where single crystals suitable for X-ray diffraction might be difficult to obtain mpg.de. Low-energy electron diffraction (LEED) experiments have been used to study the deposition of THQ molecules on surfaces, such as Ag(111), revealing the formation of large two-dimensional domains composed of flat-lying molecules that match the surface network aps.orgresearchgate.net. These studies, often combined with theoretical calculations, provide insights into the self-assembly processes and conformational changes of THQ molecules on surfaces aps.orgresearchgate.net.
Table 1: Structural Insights from X-ray Crystallography and Electron Diffraction
| Technique | Application to this compound (THQ) | Key Findings | Reference |
| X-ray Crystallography | Determination of crystal structure of THQ coordination complexes | Confirms precise coordination modes and overall geometry of tetrametallic complexes (e.g., with Re2(CO)10) | scribd.com |
| Low-Energy Electron Diffraction (LEED) | Study of THQ deposition and self-assembly on surfaces (e.g., Ag(111)) | Reveals formation of 2D domains with flat-lying molecules; indicates conformational changes for self-assembly | aps.orgresearchgate.net |
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are invaluable for characterizing the morphology, size, and nanostructure of materials involving this compound. These methods provide visual and structural information at the nanoscale, which is critical for understanding the physical properties and performance of THQ-based materials, particularly in the context of nanoparticles or composite systems thermofisher.comicn2.cat.
For instance, in studies involving magnetite nanoparticles modified with tetrahydroxy-1,4-quinone (THQ), TEM has been employed to characterize the size and morphological distribution of the nanoparticles researchgate.netresearchgate.net. Such analyses revealed that the diameter of THQ-coated magnetite nanoparticles varied depending on the recovery method, with average diameters around 15 ± 3 nm for magnetically decanted samples and 12 ± 3 nm for centrifuged ones, compared to 17 ± 5 nm for uncoated nanoparticles researchgate.net. HRTEM can further confirm the crystallographic information of these nano-crystals ugent.be.
Table 2: Morphological and Nanostructural Insights from Electron Microscopy
| Technique | Application to this compound (THQ) Materials | Key Findings | Reference |
| TEM | Characterization of size and morphology of THQ-coated nanoparticles (e.g., magnetite) | Reveals size distribution and morphological changes upon THQ coating; e.g., average diameters of 12-15 nm for coated magnetite nanoparticles. | researchgate.netresearchgate.net |
| HRTEM | Atomic-resolution imaging of THQ-related nanostructures | Provides detailed structural information, including crystal lattice and atomic spacing, crucial for nanomaterials. | thermofisher.comugent.be |
X-ray Crystallography and Electron Diffraction (3DED)
Spectroscopic Methods for Electronic and Chemical State Analysis
Spectroscopic methods are essential for probing the electronic structure, oxidation states, and chemical bonding environments of atoms within this compound and its complexes. These techniques provide insights into the chemical interactions and electronic properties that govern the material's behavior.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic structure, oxidation states, and local coordination environment of atoms in a material researchgate.netunimi.itnsf.gov. It is broadly divided into X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) unimi.ituu.nl.
XANES focuses on the absorption edge region (approximately 50 eV below to 100 eV above the edge), providing insights into the oxidation state, coordination environment, and ligand type chemistry of the absorbing atom unimi.ituu.nl. The shape and position of the XANES edge are sensitive to the electronic configuration and symmetry of the local environment unimi.it.
EXAFS analyzes the oscillations at higher kinetic energies (from about 50 eV up to 1000 eV beyond the edge), which arise from the scattering of photoelectrons with neighboring atoms unimi.ituu.nl. This provides precise local geometric information, including bond distances, coordination numbers, and the type of neighboring atoms unimi.itnsf.govuu.nl.
In the context of this compound, XAS measurements have been utilized to study its adsorption on surfaces, such as Cu(111) researchgate.net. For instance, XAS measurements, combined with density functional theory (DFT) modeling, have unveiled different ordered structures formed by THQ adsorption on Cu(111) at varying temperatures researchgate.net. After annealing, THQ films can generate tetrameric copper clusters embedded in a metal-organic tetraoxyquinone (TOQ) network researchgate.net. The analysis of Carbon (C) and Oxygen (O) K-edge XA spectra provides definitive information about the structural arrangement of the TOQ@Cu(111) coordination network, confirming complete THQ dehydrogenation upon annealing researchgate.net.
Table 3: Electronic and Structural Insights from X-ray Absorption Spectroscopy
| Technique | Application to this compound (THQ) Materials | Key Findings | Reference |
| XAS (XANES, EXAFS) | Study of THQ adsorption and network formation on metal surfaces (e.g., Cu(111)) | Reveals electronic structure, oxidation states, and local coordination environment; confirmed THQ dehydrogenation and formation of metal-organic networks upon annealing. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of elements within a material bnl.gov. By irradiating a sample with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS can identify elements present on the surface (typically within the top 1-10 nm) and determine their chemical bonding environments, oxidation states, and even differentiate between similar chemical species bnl.govnist.gov.
For this compound, XPS has been employed to investigate its interactions with surfaces and the chemical changes it undergoes. For example, in studies involving THQ and metal atoms (e.g., Cu or Mn) co-deposited on a Ag(111) substrate to build well-ordered 2D lattices (M3C6O6), XPS was used to study the surface researchgate.net. XPS results, often coupled with density functional theory (DFT), can confirm charge states (e.g., Cu+ or Mn2+) and reveal charge transfer between the surface and the THQ molecule or its derivatives researchgate.net. XPS can also confirm dehydrogenation processes of THQ molecules upon annealing on surfaces kcl.ac.uk.
Table 4: Surface Chemical State Analysis from X-ray Photoelectron Spectroscopy
| Technique | Application to this compound (THQ) Materials | Key Findings | Reference |
| XPS | Surface elemental composition, chemical states, and electronic structure of THQ on substrates | Confirms charge states (e.g., Cu+, Mn2+) and charge transfer; verifies dehydrogenation of THQ on surfaces after annealing. | researchgate.netkcl.ac.uk |
Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used techniques for identifying functional groups, studying chemical interactions, and analyzing electronic transitions within this compound and its complexes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds, providing a "fingerprint" that helps identify functional groups and molecular structures researchgate.netmdpi.com. Changes in vibrational frequencies or intensities can indicate chemical reactions, hydrogen bonding, or coordination to metal centers. For quinone derivatives, characteristic peaks include C=O stretching vibrations researchgate.netmdpi.comnih.gov. For example, in the characterization of magnetite nanoparticles modified with THQ, Fourier-transform infrared (FT-IR) spectroscopy was used to investigate the chemical interaction between THQ and the magnetite nanoparticles researchgate.net. Specific vibrational modes, such as those corresponding to C=O and O-H bonds, can be monitored to understand how THQ interacts with other materials or undergoes chemical transformations researchgate.netnih.gov. The presence of strong O-H···O hydrogen bonds between adjacent THQ molecules and Ag···O bonds between the molecule and a silver substrate has been revealed through studies combining experimental and theoretical approaches aps.orgresearchgate.net.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within molecules researchgate.netej-eng.orglcms.cz. This technique is valuable for studying conjugated systems like quinones, monitoring reaction progress, and investigating charge transfer phenomena ej-eng.orglcms.czchemmethod.com. The position and intensity of absorption bands are sensitive to the electronic structure and environment of the molecule researchgate.netej-eng.org.
Experimental and theoretical studies have investigated the ultraviolet absorption spectrum of tetrahydroxy-1,4-quinone hydrate (B1144303) (TH,1,4-QH) in various solvents researchgate.net. These studies analyze the effects of hydroxy group substituents on the benzoquinone ring and compare predicted electronic absorption spectra from time-dependent density functional theory (TD-DFT) calculations with experimental UV-Vis spectra researchgate.net. UV-Vis spectroscopy has also been used to validate alterations in the THQ molecule resulting from its interaction with surfaces, such as magnetite nanoparticles, by observing changes in absorbance patterns at different pH values researchgate.netresearchgate.net. For instance, a signal at 360 nm can persist, indicating η → π* interaction associated with catechol-derived compounds and the enol fragment researchgate.net.
Table 5: Chemical Interaction and Electronic State Analysis from IR and UV-Vis Spectroscopy
| Technique | Application to this compound (THQ) Materials | Key Findings | Reference |
| IR Spectroscopy | Identification of functional groups, study of hydrogen bonding and coordination | Confirms C=O and O-H stretching vibrations; indicates strong O-H···O hydrogen bonds between THQ molecules and Ag···O bonds with substrates. | aps.orgresearchgate.netresearchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Analysis of electronic transitions, solvent effects, and chemical interactions | Provides electronic absorption spectra; validates alterations in THQ molecules upon interaction with surfaces (e.g., magnetite nanoparticles) and solvent effects. | researchgate.netresearchgate.netresearchgate.net |
Electron Spin Resonance (ESR) for Redox State Intermediatesresearchgate.net
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical intermediates formed during redox processes. This compound, being a redox-active compound, can undergo electron transfer reactions, leading to the formation of semiquinone radicals medchemexpress.comacs.org. ESR is crucial for identifying and characterizing these transient radical species.
In the context of quinones, including THQ, electrochemical reduction often proceeds through one-electron transfer steps, generating radical anions or dianions acs.orgresearchgate.net. ESR experiments, particularly when coupled with electrochemistry (EC-ESR), allow for the in situ detection and characterization of these radical intermediates. The ESR spectra provide valuable information about the electron delocalization properties of the compounds and the spin density distribution within the radical researchgate.net. For instance, the intensity and resolution of ESR signals can be enhanced by the addition of a base, confirming the radical nature of the species and allowing for better hyperfine coupling analysis researchgate.net. This technique helps to elucidate the complex redox mechanisms by providing direct evidence of the radical species involved medchemexpress.comacs.org.
Mössbauer Spectroscopy for Iron-Containing Systemsdntb.gov.ua
Mössbauer spectroscopy is a highly sensitive nuclear technique primarily used to investigate the local environment, oxidation state, spin state, and magnetic properties of specific Mössbauer-active nuclei, most notably ⁵⁷Fe bnc.huresearchgate.netspectroscopyeurope.commst.edu. When this compound interacts with iron-containing systems, such as in the formation of metal-organic frameworks (MOFs) like Cu₃THQ₂ or iron oxide nanoparticles modified with THQ, Mössbauer spectroscopy becomes an indispensable tool researchgate.netjove.comresearchgate.net.
This technique can provide detailed insights into the nature of the iron-THQ interaction. For example, it can distinguish between different oxidation states of iron (e.g., Fe²⁺ and Fe³⁺) and their relative occurrences within the material bnc.huresearchgate.netmst.edu. Furthermore, Mössbauer spectra can reveal information about the local symmetry, ligand environment, and magnetic behavior of the iron atoms bnc.huresearchgate.netspectroscopyeurope.com. In the case of THQ-modified magnetite nanoparticles, Mössbauer spectroscopy, alongside techniques like X-ray diffraction, can help elucidate the final structural arrangement and confirm the chemical interaction between THQ and the iron oxide surface researchgate.netresearchgate.net. This is particularly relevant for understanding the properties of such composites for applications like magnetic hyperthermia researchgate.net.
Electrochemical Characterization Techniquesnih.govmedchemexpress.comdntb.gov.uaresearchgate.netntu.edu.sgntu.edu.sg
Electrochemical characterization techniques are fundamental for understanding the redox behavior and electron transfer mechanisms of electroactive compounds like this compound. These methods provide insights into the energetics and kinetics of electron transfer processes, the stability of redox intermediates, and the influence of environmental factors such as pH or solvent medchemexpress.comacs.orgsciepub.com. For THQ, these techniques are crucial for exploring its potential in various applications, including energy storage and electrocatalysis mdpi.comskoltech.ru.
Cyclic Voltammetry for Redox Behavior and Electron Transfernih.govmedchemexpress.comntu.edu.sg
Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying the redox behavior and electron transfer kinetics of chemical species. For this compound, CV provides a comprehensive understanding of its electron transfer processes nih.govmedchemexpress.comntu.edu.sgacs.orgsciepub.com.
Key Information Obtained from Cyclic Voltammetry:
Redox Potentials: CV allows for the determination of formal reduction potentials (E°′), which are indicative of the thermodynamic favorability of electron transfer reactions acs.org.
Reversibility: The shape of the cyclic voltammogram (e.g., peak-to-peak separation, ratio of anodic to cathodic peak currents) indicates the reversibility of the electron transfer process. For quinones, quasi-reversible behavior is often observed in aqueous media, while purely reversible redox behavior can be seen in aprotic media due to the absence of proton availability acs.org.
Number of Electrons Transferred: By analyzing the peak currents and their dependence on scan rate, the number of electrons involved in each redox step can be determined sciepub.com. This compound can undergo multi-electron transfer processes, and CV helps to delineate these individual steps um.es.
Kinetic Information: At faster scan rates, CV can provide insights into the electron transfer kinetics, allowing for the estimation of electron transfer rate constants sciepub.comum.es.
Intermediate Stability: The presence and stability of redox intermediates can be inferred from the appearance or disappearance of redox peaks at different scan rates or in varying conditions researchgate.net.
For instance, studies on THQ and its derivatives often show multiple redox events corresponding to successive one-electron or two-electron transfers, which can be influenced by factors like pH and the presence of supporting electrolytes acs.orgresearchgate.net.
An example of typical CV parameters for a reversible one-electron transfer is shown below:
| Parameter | Reversible One-Electron Transfer (Ideal) |
| Peak-to-peak separation (ΔEₚ) | ~59 mV |
| Ratio of anodic to cathodic peak currents (iₚₐ/iₚ꜀) | ~1 |
| Peak current dependence | Proportional to square root of scan rate |
Table 1: Ideal Cyclic Voltammetry Parameters for Reversible One-Electron Transfer acs.orgsciepub.com
Magnetometric Characterization of Electrochemical Intermediatesresearchgate.net
Magnetometric characterization, often in conjunction with electrochemical techniques, provides unique insights into the electronic and spin states of electrochemical intermediates, particularly for redox-active materials like this compound and its metal-organic frameworks researchgate.netjove.comjove.comacs.org. This approach, sometimes referred to as electrochemical magnetometry, allows for the analysis of magnetic properties (e.g., paramagnetism, superparamagnetism) that arise from unpaired electrons in radical intermediates formed during redox reactions researchgate.netjove.comacs.org.
By measuring magnetic susceptibility or magnetization as a function of temperature and applied magnetic field, researchers can gain information about the presence and concentration of paramagnetic species researchgate.netacs.org. For example, the formation of semiquinone radicals from THQ would lead to paramagnetic intermediates, which can be detected and quantified using magnetometric methods medchemexpress.comacs.org. This is particularly useful for understanding charge storage mechanisms in materials where electron transfer leads to changes in spin state or the generation of new magnetic centers jove.com. For instance, in Cu-THQ MOFs, electrochemical magnetometry can capture unique intermediate states and help to avoid incorrect assignments of redox events, contributing to a better understanding of structure-function relationships jove.com.
Theoretical and Computational Chemistry in Conjunction with Experimental Dataacs.orgresearchgate.netacs.orgdntb.gov.uasciepub.combnc.huum.es
Theoretical and computational chemistry plays a vital role in modern chemical research, complementing and guiding experimental studies of compounds like this compound. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the understanding of electronic structures at an atomic level, often providing insights that are difficult or impossible to obtain experimentally mdpi.comresearchgate.netmdpi.commdpi.compeerj.comyoutube.com. By simulating chemical processes, computational chemistry can help design new materials, understand catalytic processes, and predict the behavior of molecules under various conditions mdpi.comresearchgate.netmdpi.comyoutube.com.
Density Functional Theory (DFT) for Electronic Structure and Adsorptionacs.orgresearchgate.netacs.orgdntb.gov.uasciepub.combnc.hu
Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of molecules and materials, including this compound and its complexes researchgate.netdntb.gov.uamdpi.comresearchgate.netmdpi.commarquette.edu. DFT calculations are particularly valuable for understanding the fundamental properties that govern THQ's reactivity and interactions.
Applications of DFT in this compound Research:
Electronic Structure Analysis: DFT can accurately calculate the electronic structure of THQ, including parameters such as HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gaps, charge distribution, and orbital energies mdpi.comresearchgate.netmdpi.com. This information is crucial for understanding the redox activity and potential reaction sites of THQ.
Adsorption Behavior: DFT is extensively used to model the adsorption of THQ on various surfaces, such as metal surfaces (e.g., Cu(111)) or within metal-organic frameworks mdpi.comresearchgate.netmdpi.com. These calculations can determine adsorption energies, preferred adsorption sites, and the structural changes that occur upon adsorption mdpi.comresearchgate.netmdpi.com. For example, DFT modeling has been used to understand the adsorption of THQ on Cu(111) and the formation of metal-organic networks, revealing structural arrangements and electronic properties researchgate.net.
Reaction Mechanism Elucidation: By calculating energy barriers and transition states, DFT can provide detailed insights into the mechanisms of chemical reactions involving THQ, such as dehydrogenation processes or electrocatalytic reactions mdpi.comresearchgate.netmdpi.com. For instance, DFT investigations have been applied to study the electrocatalytic CO₂ reduction using transition metal-tetrahydroxyquinone (TM-THQ) metal-organic frameworks, identifying reaction pathways and predicting major products mdpi.commdpi.com.
Spectroscopic Property Prediction: DFT can be used to predict spectroscopic properties, such as X-ray absorption spectra (XAS), which can then be compared with experimental data to validate theoretical models and gain deeper structural and electronic information researchgate.net.
Commonly used functionals in DFT for such studies include the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA), often combined with van der Waals corrections (DFT-D2) to account for weak long-range interactions, especially in adsorption studies mdpi.commdpi.com.
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations play a pivotal role in exploring the conformational landscape of chemical compounds, providing atomic-level insights into their flexibility and structural transitions. In the context of this compound (THQ), MD simulations, often complemented by quantum mechanical calculations such as Density Functional Theory (DFT), have been employed to investigate its conformational behavior, particularly when interacting with surfaces.
One notable area of research involves the deposition of this compound molecules on metallic surfaces, such as Ag(111). Studies have utilized MD simulations to demonstrate an original self-assembly process where THQ molecules undergo significant conformational changes to facilitate their organization on the surface researchgate.net. These simulations, combined with electron density topology analysis, revealed the formation of strong intermolecular O-H⋯O hydrogen bonds between adjacent THQ molecules and Ag⋯O bonds between the molecules and the silver substrate researchgate.net.
The conformational adaptation of THQ on the Ag(111) surface is critical for the growth of extended hydrogen-bonded supramolecular networks researchgate.net. This adaptation strengthens intermolecular hydrogen bonds while simultaneously mitigating steric hindrance between molecules researchgate.net. A key finding from these computational studies is the substantial charge transfer from the Ag(111) surface to the lowest unoccupied molecular orbital (LUMO) of THQ researchgate.net. This charge transfer has a profound impact on the molecule's electronic properties and its spatial orientation. Specifically, it leads to a 90° reorientation of the electric dipole moment of the adsorbed THQ molecule compared to its gas-phase counterpart, alongside a doubling of its magnitude researchgate.net. The theoretical calculations also indicated that the cohesion energy of the self-assembled structure is approximately 1 eV per molecule researchgate.net.
The detailed research findings from such simulations provide a comprehensive understanding of how THQ molecules adapt their conformation in response to intermolecular and molecule-substrate interactions, highlighting the dynamic nature of these systems.
Table 1: Key Findings from Molecular Dynamics and DFT Studies of this compound on Ag(111)
| Property/Interaction | Observation/Value | Reference |
| Self-assembly process | Requires conformational change of THQ molecules on Ag(111) surface. | researchgate.net |
| Intermolecular bonding | Formation of strong O-H⋯O hydrogen bonds between adjacent THQ molecules. | researchgate.net |
| Molecule-substrate bonding | Formation of strong Ag⋯O bonds between THQ molecules and Ag(111) substrate. | researchgate.net |
| Charge transfer | Significant charge transfer from Ag(111) surface to THQ's LUMO. | researchgate.net |
| Electric dipole moment reorientation | 90° reorientation compared to gas-phase THQ. | researchgate.net |
| Electric dipole moment magnitude | Doubled compared to gas-phase THQ. | researchgate.net |
| Cohesion energy of structure | Approximately 1 eV per molecule. | researchgate.net |
Advanced Research Applications of Tetrahydroxyquinone Based Materials
Energy Storage Systems
Tetrahydroxyquinone-based materials are being extensively investigated as active components in next-generation energy storage devices, leveraging their tunable electrochemical properties and organic nature researchgate.netosti.govresearchgate.netacs.org.
Organic electrode materials (OEMs) offer advantages such as low cost, structural diversity, abundant resources, and renewability, making them attractive alternatives to traditional inorganic materials for rechargeable batteries researchgate.netmdpi.comdntb.gov.ua. However, challenges like poor electronic conductivity and high solubility in aprotic electrolytes have limited their widespread application researchgate.netmdpi.com. Strategies such as salt formation and electrolyte optimization are being employed to mitigate these issues acs.org.
Ortho-di-sodium salts of this compound (o-Na₂C₆H₂O₆) have been successfully synthesized and explored as electrode materials for both lithium-ion batteries (LIBs) and potassium-ion batteries (PIBs) researchgate.net. In LIBs, o-Na₂C₆H₂O₆ demonstrated a reversible capacity of 141 mAh g⁻¹ over 100 cycles at 25 mA g⁻¹, exhibiting an impressive rate performance of 55.0 mAh g⁻¹ at 5 A g⁻¹. It also showed long cyclability, with a capacity decay of only 0.0075% per cycle over 2000 cycles at 5 A g⁻¹. For PIBs, o-Na₂C₆H₂O₆ delivered a high reversible capacity of 168.1 mAh g⁻¹ at 25 mA g⁻¹ and a good rate performance of 26.7 mAh g⁻¹ at 5 A g⁻¹ researchgate.net.
Other related organic compounds, such as Octahydroxytetraazapentacene (OHTAP) and Octahydroxytetraazapentacenedione (OHTAPQ), have also shown promising results as high-capacity organic cathodes. OHTAP, in its lithium salt form, achieved a specific discharge capacity exceeding 400 mAh g⁻¹ and an energy density of approximately 700 Wh kg⁻¹ in lithium half-cells researchgate.net. For potassium half-cells, pristine OHTAP yielded specific capacities ranging from 120 to 220 mAh g⁻¹ researchgate.net. OHTAPQ demonstrated a specific capacity of 190 mAh g⁻¹ at 0.6 A g⁻¹ in potassium batteries and maintained stable operation for 1200 cycles with a concentrated electrolyte researchgate.net.
Table 1: Performance of this compound-Based Organic Electrode Materials in Rechargeable Batteries
| Material | Battery Type | Capacity (mAh g⁻¹) | Current Density | Cycles | Rate Performance (mAh g⁻¹) | Rate Current Density | Cyclability (% decay/cycle) |
| o-Na₂C₆H₂O₆ researchgate.net | Li-ion | 141 | 25 mA g⁻¹ | 100 | 55.0 | 5 A g⁻¹ | 0.0075% over 2000 cycles |
| o-Na₂C₆H₂O₆ researchgate.net | K-ion | 168.1 | 25 mA g⁻¹ | N/A | 26.7 | 5 A g⁻¹ | N/A |
| OHTAP (Li salt) researchgate.net | Li-ion | >400 | N/A | N/A | N/A | N/A | N/A |
| OHTAP (pristine) researchgate.net | K-ion | 120–220 | N/A | N/A | N/A | N/A | N/A |
| OHTAPQ researchgate.net | K-ion | 190 | 0.6 A g⁻¹ | 1200 | 82–103 | 9–21 A g⁻¹ | Stable over 1200 cycles |
Electrically conductive metal-organic frameworks (cMOFs) are emerging as materials with significant potential in electrochemical energy storage osti.govresearchgate.netacs.org. While most reported cMOFs are two-dimensional (2D), three-dimensional (3D) cMOFs remain rare osti.govresearchgate.netacs.org.
FeTHQ, a 3D cMOF synthesized from tetrahydroxy-1,4-quinone (THQ) and iron(II) sulfate (B86663) salt, has demonstrated a conductivity of 3.3 ± 0.55 mS cm⁻¹ at 300 K, which is considered high for 3D cMOFs osti.govresearchgate.netacs.org. The conductivity of FeTHQ is also valence-dependent osti.govresearchgate.net.
Furthermore, 2D M-tetrahydroxy-1,4-quinone (M-THQ) (where M = Cu, Cu/Co, or Cu/Ni) has been integrated into carbon nanotubes (CNTs) and reduced graphene oxide (rGO) aerogel electrodes using a 3D-printing technique uwo.ca. These hybrid architectures are designed to create high-performance energy storage systems, specifically lithium-ion hybrid supercapacitors, by leveraging the high capacity of M-THQ and the porosity of the 3D-printed microlattice electrodes, facilitating rapid electron/ion transport uwo.ca.
Polymer-based materials are actively being researched for use as cathodes in various battery chemistries, including potassium-ion and lithium-sulfur batteries mdpi.comnih.govrsc.org. Organic electrode materials, in general, are recognized for their structural flexibility and ability to accommodate large ions, which is particularly beneficial for potassium-ion systems due to the larger radius of K⁺ ions compared to Li⁺ ions dntb.gov.ua.
While this compound itself is an organic small molecule, its redox-active nature is similar to that of other organic compounds and polymers being explored for battery cathodes. Carbonyl-containing polymers, such as poly (anthraquinone sulfide) (PAQS), have been investigated as cathode materials for potassium-ion batteries mdpi.com. For instance, a polymer named PPTS (poly(p-phenylene terephthalate (B1205515) sulfide)) demonstrated a reversible capacity of 260 mAh/g at 0.1 A/g over 100 cycles in KIBs, and maintained 190 mAh/g after 3000 cycles at 5 A/g, showcasing excellent rate capability and long cycling life mdpi.com. In lithium-sulfur batteries, organosulfur polymers and sulfurized polyacrylonitrile (B21495) (S-cPAN) are being developed to improve performance by designing high-performance cathodes with high sulfur loading, enhanced electronic conductivity, and suppressed volume change and shuttle effect nih.govrsc.org. Although the provided research does not explicitly detail the direct use of this compound within a polymer-based cathode for potassium-sulfur batteries, its fundamental properties as a redox-active organic molecule align with the broader research direction in this field.
Conductive Metal-Organic Frameworks for Energy Storage
Electrocatalysis
This compound-based materials are also being explored for their electrocatalytic properties, particularly in reactions crucial for sustainable chemistry.
Electrocatalytic carbon dioxide reduction (CO2RR) is a critical pathway for converting CO₂ into valuable chemicals and fuels mdpi.comresearchgate.netmdpi.comnih.gov. Metal-organic frameworks (MOFs) constructed with this compound (THQ) as an organic linker have shown promising activity in this area mdpi.commdpi.comnih.govresearchgate.net.
Density Functional Theory (DFT) calculations have been employed to investigate the electrocatalytic CO2RR performance of transition metal-tetrahydroxyquinone (TM-THQ) organic frameworks, including those with fourth-period transition metals (Y, Ag, Cd, Mo, Pd, Zr, Nb, Tc, Ru, Rh) and metals from Sc to Zn mdpi.commdpi.comnih.govresearchgate.net. These studies indicate that metal atoms can be stably dispersed within the THQ frameworks due to sufficient binding energies mdpi.commdpi.comnih.gov.
Many TM-THQ frameworks exhibit favorable selectivity towards CO₂ reduction mdpi.comnih.gov. The primary products vary depending on the transition metal:
HCOOH: Y-THQ, Ag-THQ, Cd-THQ, Sc-THQ mdpi.commdpi.comnih.gov.
HCHO: Mo-THQ, Co-THQ mdpi.commdpi.comnih.gov.
CO: Pd-THQ, Cu-THQ mdpi.comresearchgate.netmdpi.comnih.gov.
CH₄: Zr-THQ, Nb-THQ, Tc-THQ, Ru-THQ, Rh-THQ, Ti-THQ, V-THQ, Cr-THQ, Mn-THQ, Fe-THQ, Zn-THQ mdpi.commdpi.comnih.gov.
Notably, a 2D copper this compound (Cu-THQ) conductive MOF has demonstrated excellent catalytic activity for aqueous CO2RR at low overpotentials researchgate.net. Cu-THQ nanoflakes exhibited a negligible overpotential of 16 mV for CO₂ activation, a high current density of approximately 173 mA cm⁻² at −0.45 V versus RHE, and an average Faradaic efficiency (F.E.) of approximately 91% towards CO production researchgate.net. Its turnover frequency was remarkably high, reaching about 20.82 s⁻¹ researchgate.net.
Table 2: Predicted Primary Products and Overpotentials for TM-THQ Catalysts in CO2RR
| Catalyst | Primary Product | Limiting Potential (V) | Overpotential (V) | Selectivity Notes |
| Y-THQ | HCOOH | N/A | 0.179 | Favorable selectivity mdpi.comnih.gov |
| Ag-THQ | HCOOH | N/A | 0.289 | Favorable selectivity mdpi.comnih.gov |
| Cd-THQ | HCOOH | N/A | 0.209 | Favorable selectivity mdpi.comnih.gov |
| Mo-THQ | HCHO | N/A | 0.358 | Favorable selectivity mdpi.comnih.gov |
| Pd-THQ | CO | 0.564 | 0.387 | Favorable selectivity mdpi.comnih.gov |
| Zr-THQ | CH₄ | 1.212 | 1.043 | Highest limiting potential and overpotential among studied mdpi.comnih.gov |
| Nb-THQ | CH₄ | N/A | 0.949 | Favorable selectivity mdpi.comnih.gov |
| Tc-THQ | CH₄ | N/A | 0.198 | Requires pH > 5.716 to avoid HER competition mdpi.comnih.gov |
| Ru-THQ | CH₄ | N/A | 0.358 | Requires pH > 8.819 to avoid HER competition mdpi.comnih.gov |
| Rh-THQ | CH₄ | N/A | 0.219 | Favorable selectivity mdpi.comnih.gov |
| Sc-THQ | HCOOH | N/A | 0.172 | Favorable selectivity mdpi.comresearchgate.net |
| Co-THQ | HCHO | N/A | 0.442 | Favorable selectivity mdpi.comresearchgate.net |
| Cu-THQ | CO | N/A | 0.16 | Negligible overpotential (16 mV) researchgate.net |
| Ti-THQ | CH₄ | 1.043 | 1.212 | Highest overpotential among other monolayers mdpi.comresearchgate.net |
| V-THQ | CH₄ | N/A | 0.952 | Favorable selectivity mdpi.comresearchgate.net |
| Cr-THQ | CH₄ | N/A | 0.364 | Favorable selectivity mdpi.comresearchgate.net |
| Mn-THQ | CH₄ | N/A | 0.392 | Favorable selectivity mdpi.comresearchgate.net |
| Fe-THQ | CH₄ | N/A | 0.407 | Favorable selectivity mdpi.comresearchgate.net |
| Zn-THQ | CH₄ | N/A | 0.212 | Favorable selectivity mdpi.comresearchgate.net |
The Oxygen Reduction Reaction (ORR) is a fundamental electrochemical process crucial for various clean energy technologies, including fuel cells and metal-air batteries researchgate.netnih.gov. The sluggish kinetics and low selectivity of ORR catalysts often limit the efficiency of these devices researchgate.netnih.gov. Extensive research focuses on developing low-cost, highly durable, and efficient electrocatalysts for the cathode reaction in these systems researchgate.net.
While this compound and its frameworks have demonstrated robust electrocatalytic reduction capabilities, particularly for CO₂, specific detailed research findings or performance data explicitly linking THQ-based materials to the Oxygen Reduction Reaction (ORR) were not found in the provided search results. Research in this specific application area for THQ may be less developed or not widely reported in the current literature available through the searches.
Water Splitting (Oxygen Evolution Reaction, Hydrogen Evolution Reaction)
Specifically, the CuTHQ/NG heterojunction promotes the simultaneous evolution of hydrogen (H₂) and oxygen (O₂) in stoichiometric amounts. Under simulated sunlight, the CuTHQ/NG heterojunction produced 164 µmol of H₂ per gram and 80 µmol of O₂ per gram. csic.esresearchgate.netcsic.es For hydrogen evolution alone, the CuTHQ/NG heterojunction significantly outperformed its individual components, achieving 480 µmol/g compared to 257 µmol/g for CuTHQ and 65 µmol/g for NG. csic.esresearchgate.netcsic.es
Furthermore, this compound-based MOFs have been explored for their role in the Oxygen Evolution Reaction (OER). For instance, cobalt-iron this compound (Co-Fe-THQ) based materials have shown enhanced OER activity. A specific composition, Co₀.₆Fe₀.₄-THQ, exhibited optimal OER performance with superior turnover frequency (TOF) and mass activity compared to its individual metal-THQ counterparts. The TOF for Co₀.₆Fe₀.₄-THQ was measured at 0.0323 s⁻¹ at an overpotential of 400 mV, significantly higher than Co-THQ (0.0151 s⁻¹) and Fe-THQ (0.0073 s⁻¹). Similarly, its mass activity for OER was 346.60 mA cm⁻¹ mg⁻¹, exceeding Co-THQ (161.19 mA cm⁻¹ mg⁻¹) and Fe-THQ (78.98 mA cm⁻¹ mg⁻¹). acs.org
Table 1: Photocatalytic Activity of CuTHQ/NG Heterojunction for Water Splitting
| Material | H₂ Evolution (µmol/g) | O₂ Evolution (µmol/g) |
| CuTHQ/NG Heterojunction | 480 (overall) | 80 (overall) |
| CuTHQ | 257 | Not reported |
| N-doped Graphene (NG) | 65 | Not reported |
Photocatalysis
This compound plays a crucial role in photocatalytic systems, particularly in enhancing efficiency through heterojunction formation and optimized charge dynamics.
Efficient photo-induced charge separation and subsequent charge migration are fundamental steps for effective photocatalysis. In the CuTHQ/NG heterojunction, photo-induced charge separation is confirmed by observed charge transfer within the material. csic.esresearchgate.netcsic.es Experimental techniques such as photocurrent measurements and emission quenching have provided evidence for improved charge separation in this heterojunction. csic.esresearchgate.netcsic.es
A critical finding is the significant reduction in electron/hole recombination rates within the heterojunction. The electron/hole recombination time in the CuTHQ/NG heterojunction was determined to be 8.9 µs, which is more than an order of magnitude slower compared to a simple mechanical mixture of CuTHQ and NG (0.35 µs). csic.esresearchgate.netcsic.es This slower recombination rate allows for a greater population of charge carriers to participate in redox reactions at the catalyst surface. csic.es Furthermore, studies on THQ molecules deposited on surfaces like Ag(111) have shown that charge transfer from the substrate to the lowest unoccupied molecular orbital (LUMO) of THQ can induce substantial charge transfer, which in turn strengthens intermolecular hydrogen bonds. researchgate.net
Photocatalytic Overall Water Splitting in Heterojunctions
Organic Electronics and Optoelectronics
This compound and its derivatives are integral components in the development of advanced materials for organic electronics and optoelectronics, primarily through their incorporation into conductive metal-organic frameworks. researchgate.netdntb.gov.uaacs.org These THQ-based materials offer tunable electronic properties and high conductivity, making them suitable for various device applications. researchgate.netacs.orgmdpi.com
For instance, FeTHQ, a 3D conductive MOF synthesized from tetrahydroxy-1,4-quinone and iron(II) sulfate salt, exhibited a high electrical conductivity of 3.3 ± 0.55 mS cm⁻¹ at 300 K. The conductivity of FeTHQ is also valence-dependent. researchgate.netacs.org The ability of THQ to form highly conductive salts with metal ions such as iron(II) or copper makes it a compelling candidate for electrode materials in rechargeable batteries. researchgate.net
While direct incorporation into traditional semiconducting polymers is an area of ongoing research, this compound is recognized as a "Semiconducting Polymer Synthetic Building Block" and "Optoelectronic Material Intermediate," indicating its foundational role in the synthesis of materials with semiconducting properties. chemscene.com Within the broader class of organic electronic materials, particularly MOFs, THQ-derived structures mediate charge transfer. For example, the benzene-1,2,3,4,5,6-hexaolate moieties, structurally related to THQ, are known to play a significant role in photoinduced charge transport and valence-dependent charge transport in certain MOFs. researchgate.net This highlights the potential of THQ's redox-active quinone structure to facilitate charge movement within extended organic frameworks, which are relevant to the field of organic electronics.
This compound-based materials are being explored for their utility in functional electronic devices such as field-effect transistors (FETs) and diodes. THQ is specifically identified as an "Org. Field-Effect Transistor Material Composite Block." chemscene.com Although research in this specific area is still developing, the high electrical conductivity and tunable electronic properties of THQ-based conductive MOFs, such as FeTHQ, position them as promising active materials for thin-film optoelectronic devices. acs.orgresearchgate.netacs.org Two-dimensional (2D) metal-organic frameworks incorporating this compound are also considered promising for applications in nanoelectronics. dntb.gov.ua
Photoluminescence Properties in Hydrogen-Bonded Organic Frameworks
This compound has been successfully incorporated into hydrogen-bonded organic frameworks (HOFs) to create materials with intriguing photoluminescence properties. A notable example is the HOF designated PFC-32, which is synthesized hydrothermally from this compound (THQN) and diethylamine (B46881) (DEA). umweltprobenbank.dewikipedia.orgnih.gov
PFC-32 exhibits intrinsic photoluminescence (PL) due to the effective alleviation of the aggregation-caused quenching (ACQ) effect. umweltprobenbank.dewikipedia.orgnih.gov The ACQ effect typically leads to weakened fluorescence emission in the condensed phase due to molecular π-π stacking or the formation of excited complexes. umweltprobenbank.de The formation of hydrogen-bonding interactions between THQN anions and DEA cations within the PFC-32 framework is crucial, as evidenced by negative shifts in IR peaks and a significant downshift of the C=O vibration from 1617 to 1518 cm⁻¹. umweltprobenbank.de This structural arrangement, where THQN anions are coplanar and separated by DEA cations in a three-dimensional framework, helps mitigate the ACQ effect. umweltprobenbank.dewikipedia.org HOFs, including those derived from THQ, are considered promising candidates for applications such as bio-imaging, chemical sensing, and drug delivery, owing to their low toxicity and unique structural design. umweltprobenbank.de
Sensing Technologies
This compound plays a role in the development of advanced sensing technologies, particularly in electrochemical sensors. uni.luresearchgate.net A class of two-dimensional (2D) π-conjugated electronic conductive metal-organic frameworks (EC-MOFs), specifically M-(HHTP)(THQ) (where HHTP is 2,3,6,7,10,11-hexahydroxytriphenylene), has been synthesized for sensing applications. uni.lu
A notable application involves a composite material, Cu-(HHTP)(THQ) combined with reduced graphene oxide (rGO), which serves as an electrochemical sensor for the detection of bisphenol A (BPA). uni.lu This Cu-(HHTP)(THQ)@rGO/GCE sensor demonstrated significantly enhanced electrochemical activity and conductivity. uni.lu This enhancement is attributed to a synergistic effect where the Cu-(HHTP)(THQ) component provides sensing and adsorption capabilities, while rGO contributes fast electron conductivity and a high surface area. uni.lu The sensor exhibited a linear detection range for BPA from 0.05 to 100 μmol·L⁻¹ with a low detection limit of 3.6 nmol·L⁻¹. uni.lu
Another application involves a MOF-based electrochemical immunosensor utilizing a THQ ligand and Cu²⁺ (Cu–THQ MOF) modified with gold nanoparticles (AuNPs) for the determination of carcinoembryonic antigen (CEA) in real serum. researchgate.net The π–π stacking interaction between the interlayer THQ ligand and Cu²⁺ ions enhances the stability and conductivity of the Cu–THQ MOF, leading to improved electrochemical activity. researchgate.net This sensor demonstrated good linearity for CEA detection in the range of 1.0 fg mL⁻¹ to 40 ng mL⁻¹, achieving a low limit of detection of 0.477 fg mL⁻¹ and high sensitivity. researchgate.net
Table 1: Performance of this compound-Based Electrochemical Sensors
| Analyte | Sensor Composition | Linear Detection Range | Detection Limit | Reference |
| Bisphenol A (BPA) | Cu-(HHTP)(THQ)@rGO/GCE | 0.05–100 μmol·L⁻¹ | 3.6 nmol·L⁻¹ | uni.lu |
| Carcinoembryonic Antigen (CEA) | Cu–THQ MOF/AuNPs | 1.0 fg mL⁻¹ to 40 ng mL⁻¹ | 0.477 fg mL⁻¹ | researchgate.net |
Magnetic Materials and Hyperthermia Applications
This compound has emerged as a promising component in the development of magnetic materials, particularly for applications in magnetic hyperthermia. wikipedia.orgwikipedia.orguni.luchemscene.com
This compound as a Coating for Magnetic Nanoparticles
THQ has been successfully employed as a coating for iron oxide nanoparticles (IONPs), often synthesized via co-precipitation methods. wikipedia.orgwikipedia.orguni.lunih.govscielo.br This process typically yields spherical IONPs with a core diameter of approximately 13 ± 3 nm, enveloped by a thin 0.5 nm thick THQ coat. wikipedia.orgwikipedia.orguni.lu The THQ coating imparts colloidal stability to the nanoparticles, demonstrated by a zeta potential of ζ = −28 ± 2 mV at pH = 7.3. wikipedia.orgwikipedia.orguni.lu While uncoated magnetite nanoparticles (MNPs) have an average diameter of 17 ± 5 nm, THQ-coated MNPs can exhibit slightly smaller diameters, such as 15 ± 3 nm when collected by magnetic decantation or 12 ± 3 nm after centrifugation. nih.govscielo.br Notably, despite the THQ coat being thinner than other phenol-derived coatings, it provides comparable colloidal stability and, in some aspects, superior magnetic properties. wikipedia.org
Superparamagnetic Characteristics of Coated Nanoparticles
THQ-coated IONPs display desirable superparamagnetic characteristics at room temperature. wikipedia.orgwikipedia.orguni.lunih.gov Superparamagnetism is a property observed in small ferromagnetic or ferrimagnetic nanoparticles (typically 3–50 nm) where their magnetization can randomly flip direction under the influence of temperature. americanelements.com In the absence of an external magnetic field, their average magnetization appears to be zero, but they can be magnetized by an external field with a much larger susceptibility than paramagnets. americanelements.com
The magnetic properties of THQ-coated IONPs are characterized by a low coercive field (H_c = 7 Oe), a high magnetic saturation (M_s = 70.5 emu/g), and a low blocking temperature (T_b = 273 K). wikipedia.orgwikipedia.orguni.lu Although the magnetic saturation of coated IONPs (66.1 emu/g) is slightly lower than that of uncoated IONPs (70.5 emu/g), this reduction is expected due to the diamagnetic nature of the THQ coating. wikipedia.org
These superparamagnetic THQ-coated IONPs have demonstrated high efficiency in generating heat for magnetic hyperthermia (MHT) applications, exhibiting a high specific absorption rate (SAR) of 135 W/g at 300 Oe and 530 kHz. wikipedia.orgwikipedia.org In in vitro magnetic hyperthermia assays, these nanoparticles facilitated rapid and reliable heating, effectively reducing the metabolic activity of HT-29 human colorectal cells to 42% upon reaching 42 °C within 15 minutes. wikipedia.orgwikipedia.org
Table 2: Magnetic Properties of this compound-Coated Iron Oxide Nanoparticles
| Property | Value (THQ-Coated IONPs) | Reference |
| Core Diameter | 13 ± 3 nm | wikipedia.orgwikipedia.orguni.lu |
| Coat Thickness | 0.5 nm | wikipedia.orgwikipedia.orguni.lu |
| Zeta Potential (pH 7.3) | −28 ± 2 mV | wikipedia.orgwikipedia.orguni.lu |
| Coercive Field (H_c) | 7 Oe | wikipedia.orgwikipedia.orguni.lu |
| Magnetic Saturation (M_s) | 70.5 emu/g | wikipedia.orgwikipedia.orguni.lu |
| Blocking Temperature (T_b) | 273 K | wikipedia.orgwikipedia.orguni.lu |
| Specific Absorption Rate (SAR) | 135 W/g (at 300 Oe, 530 kHz) | wikipedia.orgwikipedia.org |
Beyond hyperthermia, THQ also contributes to other magnetic materials. For instance, a metal-organic framework (MOF) composed of manganese ions and this compound, Mn₃(THQ)₂, has been shown to exhibit high Curie temperatures (250 K in its neutral monolayer and 300 K when hole-doped), indicating its potential as a two-dimensional (2D) magnet.
Future Directions and Outlook in Tetrahydroxyquinone Research
Development of Novel Synthetic Pathways
Research into Tetrahydroxyquinone (THQ) is actively exploring new and more efficient synthetic routes, not only for THQ itself but also for its derivatives and related advanced materials. While THQ can be synthesized from precursors like glyoxal (B1671930) or myo-inositol wikipedia.org, a significant area of development involves leveraging THQ as a versatile building block for more complex structures.
One notable advancement is the use of THQ as a starting material for the economical synthesis of conductive metal-organic frameworks (MOFs), such as copper hexahydroxybenzene (B1219233) (Cu-HHB) osti.govosti.gov. This approach offers a "synthetic shortcut" compared to using hexahydroxybenzene (HHB) directly, potentially simplifying the production of these advanced materials osti.gov. Furthermore, the facile salinization process has been successfully employed to design ortho-di-sodium salts of this compound (o-Na₂C₆H₂O₆), which exhibit promising electrochemical performance as electrode materials researchgate.net. These developments highlight a shift towards more targeted and efficient synthetic strategies for THQ-based compounds, enabling their broader application.
Rational Design of Advanced this compound-Based Materials
The rational design of advanced materials based on this compound is a burgeoning field, primarily driven by its inherent redox activity and ability to form stable complexes with various metal ions. This has led to the development of highly conductive metal-organic frameworks (cMOFs) with diverse applications. researchgate.net
Conductive Metal-Organic Frameworks (cMOFs): THQ serves as a crucial organic linker in the construction of cMOFs. For instance, FeTHQ, a 3D cMOF synthesized from THQ and iron(II) sulfate (B86663) salt, has demonstrated a high electrical conductivity of 3.3 ± 0.55 mS cm⁻¹ at 300 K, which is notable for 3D cMOFs. Its conductivity is also valence-dependent. researchgate.netosti.govacs.org Similarly, 2D copper this compound (Cu-THQ) MOF nanosheets have been successfully synthesized and investigated for their enhanced conductivity and electronic properties. csic.esuic.edu The ability to tune the intrinsic electronic properties of these cMOFs by varying the bridging metal species and coordinating atoms presents a significant avenue for rational design osti.govosti.gov.
Electrode Materials: The salts of THQ, such as the dark-violet lithium salt Li₄C₆O₆, have been proposed as electrode materials for batteries due to their ability to undergo reversible oxidation and reduction, forming rhodizonate (Li₂C₆O₆) and hexahydroxybenzene salt (Li₆C₆O₆), respectively. wikipedia.org The ortho-di-sodium salts of this compound (o-Na₂C₆H₂O₆) have also shown promising electrochemical performance in lithium-ion and potassium-ion batteries, exhibiting good reversible capacities and rate performances. researchgate.net
The design principles often involve exploiting THQ's multiple hydroxyl and ketone groups to create robust and electronically active frameworks, opening pathways for materials with tailored functionalities.
Exploration of New Catalytic and Energy-Related Applications
The unique redox and chelating capabilities of this compound position it as a promising compound for a wide array of new catalytic and energy-related applications.
Energy Storage: Beyond its use in lithium and potassium-ion batteries as electrode materials, THQ-based compounds are being explored for their roles in advanced energy storage systems. For example, the ortho-di-sodium salts of this compound (o-Na₂C₆H₂O₆) have demonstrated a reversible capacity of 141 mAh g⁻¹ over 100 cycles in lithium-ion batteries at 25 mA g⁻¹, and 168.1 mAh g⁻¹ in potassium-ion cells under the same current density. researchgate.net
Table 1: Electrochemical Performance of o-Na₂C₆H₂O₆ Electrode researchgate.net
| Battery Type | Current Density (mA g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycles | Rate Performance (mAh g⁻¹ at 5 A g⁻¹) | Cyclability (Capacity Decay per Cycle) |
| Lithium-ion | 25 | 141 | 100 | 55.0 | 0.0075% over 2000 cycles |
| Potassium-ion | 25 | 168.1 | - | 26.7 | - |
Electrocatalysis: THQ-based metal-organic frameworks (MOFs) are gaining significant attention for electrocatalytic carbon dioxide reduction reactions (CO₂RR). Copper-tetrahydroxyquinone (Cu-THQ) nanosheets, for instance, have shown excellent catalytic activity for CO₂ reduction, achieving a current density of approximately 173 mA/cm² and an average CO Faraday efficiency of about 91% at a low overpotential of 16 mV. uic.edumdpi.commdpi.comuic.edu Theoretical studies using Density Functional Theory (DFT) have investigated various transition metal-THQ (TM-THQ) monolayers, predicting their powerful activity in CO₂RR and identifying different primary products depending on the metal, such as HCOOH (for Sc-THQ, Y-THQ, Ag-THQ, Cd-THQ), HCHO (for Co-THQ, Mo-THQ), CO (for Cu-THQ, Pd-THQ), and CH₄ (for Ti, V, Cr, Mn, Fe, Zn, Zr, Nb, Tc, Ru, Rh-THQ). mdpi.commdpi.comresearchgate.net
Table 2: Predicted Primary Products of CO₂RR for TM-THQ Monolayers mdpi.commdpi.comresearchgate.net
| Transition Metal (TM) | Predicted Primary Product |
| Sc, Y, Ag, Cd | HCOOH |
| Co, Mo | HCHO |
| Cu, Pd | CO |
| Ti, V, Cr, Mn, Fe, Zn, Zr, Nb, Tc, Ru, Rh | CH₄ |
Other Catalytic Applications: THQ has also been explored as a suitable coating for iron oxide nanoparticles (IONPs) for applications in magnetic hyperthermia. THQ-coated IONPs have shown promising magnetic properties and negligible cytotoxicity, making them candidates for in vivo cancer treatment studies. researchgate.netmdpi.comresearchgate.netresearchgate.net
Deepening Understanding of Structure-Property Relationships through Advanced Characterization and Theory
A critical aspect of advancing this compound research involves a deeper understanding of its structure-property relationships, facilitated by advanced characterization techniques and theoretical computations.
Advanced Characterization: Experimental studies employ techniques such as X-ray absorption near edge spectroscopy (XANES), high-resolution transmission electron microscopy (HRTEM), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the successful synthesis of THQ-based materials and to elucidate their chemical composition, electronic properties, and atomic structures. uic.edu Crystal structure determination, including the analysis of hydrogen bonding, is crucial for understanding the solid-state properties and interactions of THQ and its complexes. mdpi.comresearchgate.net
Theoretical Studies (Density Functional Theory - DFT): Density Functional Theory (DFT) calculations play a pivotal role in predicting and understanding the behavior of THQ and its derivatives. DFT is extensively used to investigate electronic structures, binding energies, and stabilities of metal atoms within THQ frameworks. mdpi.commdpi.comresearchgate.netsemanticscholar.org These computational studies provide insights into reaction mechanisms, identify active sites, and predict catalytic activity and selectivity for various reactions, such as CO₂ electroreduction. csic.esuic.edumdpi.commdpi.comuic.eduresearchgate.netsemanticscholar.org DFT calculations can model the exact experimental systems, offering crucial theoretical support for the design of new materials and the investigation of catalytic mechanisms. mdpi.comresearchgate.netresearchgate.netosti.gov For example, DFT has been used to analyze the spin states of metals in TM-THQ frameworks and the charge transfer between metal atoms and the THQ skeleton, revealing ligand-bonding and ionic-bonding interactions. semanticscholar.org
This synergistic approach, combining sophisticated experimental characterization with robust theoretical modeling, is essential for unlocking the full potential of this compound in future scientific and technological advancements.
Q & A
Q. What are the recommended safety protocols for handling Tetrahydroxyquinone in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including nitrile gloves, tightly sealed goggles, and respiratory protection (e.g., N95 masks) to avoid skin, eye, or respiratory irritation .
- Ensure proper ventilation (e.g., fume hoods) to minimize inhalation of dust or vapors. Avoid generating aerosols during weighing or mixing .
- Store THQ in tightly sealed containers at room temperature, away from heat sources or incompatible materials (e.g., strong oxidizers) .
- For spills, collect material using non-sparking tools and dispose of via authorized chemical waste channels to prevent environmental contamination .
Q. How can this compound be synthesized and purified for analytical applications?
- Methodological Answer :
- THQ is typically synthesized via oxidation of 1,2,4,5-tetrahydroxybenzene or through electrochemical methods. Post-synthesis, purification involves recrystallization from aqueous ethanol to remove unreacted precursors .
- Purity verification: Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm or FT-IR spectroscopy to confirm the absence of contaminants (e.g., residual solvents) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- Titrimetry : THQ serves as a redox indicator in titrations for sulfate or barium ions. Prepare a 0.1% w/v solution in deionized water, and monitor endpoint transitions (color shift from yellow to pink) under controlled pH (6–8) .
- Spectrophotometry : Quantify THQ via UV-Vis spectroscopy at λmax = 320 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) in phosphate buffer (pH 7.4). Calibrate using a standard curve (linear range: 1–50 μM) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate this compound’s role in redox cycling and ROS generation?
- Methodological Answer :
- Electron Paramagnetic Resonance (EPR) : Detect semi-quinone radical intermediates by incubating THQ with NADPH and cytochrome P450 reductase. Use spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) to stabilize transient radicals .
- Controlled Variables : Maintain anaerobic conditions (glovebox) to isolate ROS pathways. Compare oxidative stress markers (e.g., malondialdehyde levels) in cellular models with/without THQ exposure .
Q. What computational approaches are effective for modeling this compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the B97-D functional with a def2-TZVP basis set to account for dispersion forces. Optimize geometry and calculate redox potentials (e.g., HOMO-LUMO gaps) in Gaussian 16 .
- Reactivity Analysis : Simulate reaction pathways with transition state theory (TST) in solvents (e.g., water) using the SMD continuum model. Validate against experimental cyclic voltammetry data .
Q. How can contradictions in THQ’s pharmacological effects (e.g., hypoglycemic vs. pro-oxidant activity) be resolved experimentally?
- Methodological Answer :
- Dose-Response Studies : Administer THQ at varying concentrations (0.1–100 μM) to in vivo models (e.g., diabetic mice). Measure blood glucose (glucometer) and oxidative stress biomarkers (e.g., glutathione levels) to identify biphasic effects .
- Mechanistic Inhibition : Co-treat with antioxidants (e.g., N-acetylcysteine) to isolate ROS-dependent pathways. Use CRISPR knockouts (e.g., Nrf2−/− models) to assess transcriptional regulation .
Q. What strategies optimize THQ’s application as a chelating agent in environmental remediation?
- Methodological Answer :
- Batch Adsorption Experiments : Immobilize THQ on silica gel or chitosan beads. Test metal ion (e.g., Pb²⁺, Cd²⁺) removal efficiency via ICP-MS under varying pH (2–10) and ionic strength .
- Regeneration Studies : Elute bound metals with 0.1 M HNO₃ and monitor THQ’s reusability over 5 cycles. Compare with commercial chelators (e.g., EDTA) for cost-benefit analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
